Methoxy({[4-(4-methylphenoxy)-3-nitrophenyl]methylidene})amine
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Overview
Description
Methoxy({[4-(4-methylphenoxy)-3-nitrophenyl]methylidene})amine is a complex organic compound characterized by the presence of methoxy, methylphenoxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy({[4-(4-methylphenoxy)-3-nitrophenyl]methylidene})amine typically involves the reaction of 4-methylphenol with 3-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with methoxyamine hydrochloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methoxy({[4-(4-methylphenoxy)-3-nitrophenyl]methylidene})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and methylphenoxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methoxy({[4-(4-methylphenoxy)-3-nitrophenyl]methylidene})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methoxy({[4-(4-methylphenoxy)-3-nitrophenyl]methylidene})amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline
Uniqueness
Methoxy({[4-(4-methylphenoxy)-3-nitrophenyl]methylidene})amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-methoxy-1-[4-(4-methylphenoxy)-3-nitrophenyl]methanimine |
InChI |
InChI=1S/C15H14N2O4/c1-11-3-6-13(7-4-11)21-15-8-5-12(10-16-20-2)9-14(15)17(18)19/h3-10H,1-2H3 |
InChI Key |
UIBGZGQMTKXKIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-] |
Origin of Product |
United States |
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